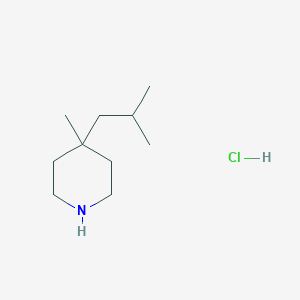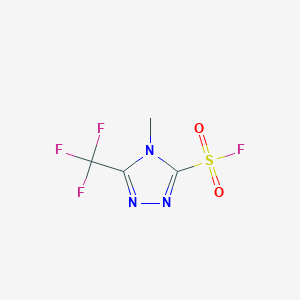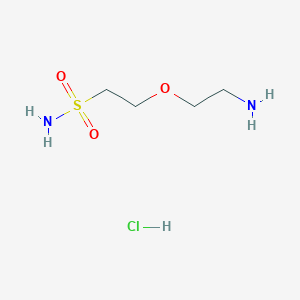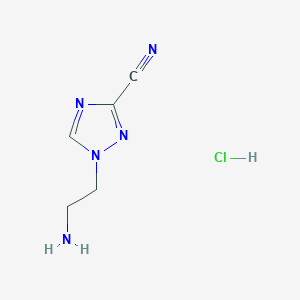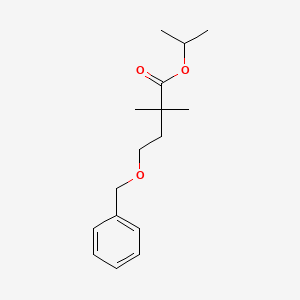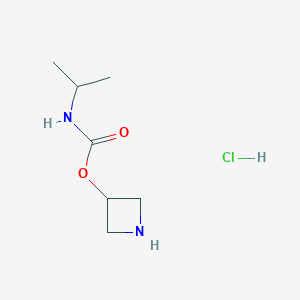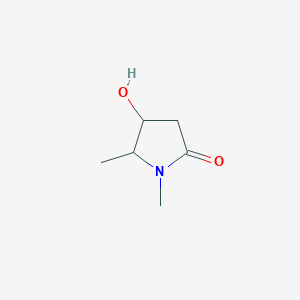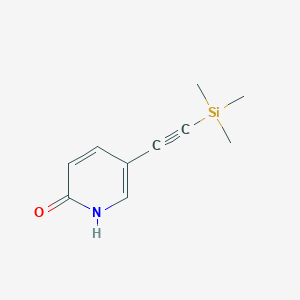
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one, also known as 5-TESEP, is an organosilicon compound with a wide range of applications in scientific research. This compound has been studied extensively in both biochemical and physiological contexts, and has been found to have a number of promising effects. In
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study described a fast and efficient synthesis of a biologically important class of 1,4-disubstituted-4-(5-pyrrolidin-2-one)-1,2,3-triazoles using 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one, showcasing its potential in novel compound synthesis (Stefani, Ferreira, & Vieira, 2012).
Characterization of Chemical Compounds
Research conducted by Al-taweel (2002) involved preparing 2-[2-(Trimethylsilyl)ethynyl] pyridine, leading to the synthesis and characterization of 2,5-Bis(2-pyridyl)thiophene, highlighting the chemical's role in forming and analyzing new compounds (Al-taweel, 2002).
Antifungal Activity
Ballinas-Indilí et al. (2021) explored the synthesis of 3-acetylated dihydropyridine acids from 3-((trimethylsilyl)ethynyl)pyridine. These compounds demonstrated significant in vitro antifungal activity, indicating the potential of this chemical in antifungal drug development (Ballinas-Indilí et al., 2021).
Development of Fluorescent Materials
Takayama et al. (2004) showed that reacting Ti(O-i-Pr)(4)/2i-PrMgCl reagent with 2,n-bis[(trimethylsilyl)ethynyl]pyridines yielded monotitanated complexes. These complexes have intense blue fluorescence emission, suggesting applications in creating new fluorescent materials (Takayama et al., 2004).
Synthesis of Dihydroazetes
Koronatov et al. (2019) developed a one-pot method for synthesizing 3-(pyridin-2-yl)-2,3-dihydroazetes from 3-aryl-2-(pyridin-2-yl)-2H-azirines using trimethylsilyl protection, showcasing an innovative approach to creating such structures (Koronatov et al., 2019).
Propriétés
IUPAC Name |
5-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBOPPDLCVSNPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

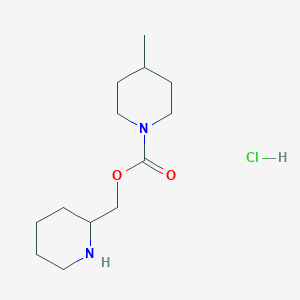
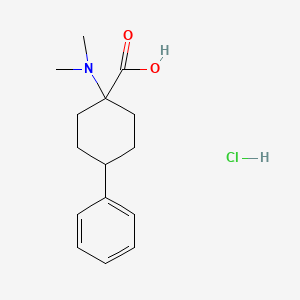
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
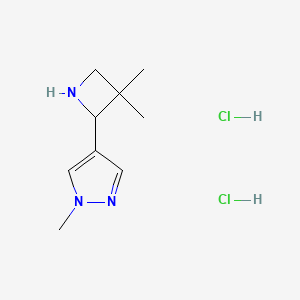
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
